molecular formula C21H19ClN6 B2621775 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine

Cat. No.: B2621775
M. Wt: 390.9 g/mol
InChI Key: PCBHIUCGXAQKLP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety substituted with a 2-chlorophenyl group. Pyrazolo[3,4-d]pyrimidines are known for their structural resemblance to purines, enabling interactions with biological targets such as kinases, phosphodiesterases, and heat shock proteins .

Synthetic routes for this class of compounds often involve nucleophilic substitution of 4-chloro-pyrazolopyrimidine intermediates with amines or hydrazines . For example, hydrazinyl derivatives of pyrazolo[3,4-d]pyrimidine serve as intermediates for synthesizing Schiff bases, triazolopyrimidines, and other analogs through reactions with aldehydes, ketones, or isothiocyanates .

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6/c22-18-8-4-5-9-19(18)26-10-12-27(13-11-26)20-17-14-25-28(21(17)24-15-23-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBHIUCGXAQKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a compound that has garnered attention due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C21H19ClN6
  • CAS Number : 1206086

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the chlorination of phenylpyrazolo[3,4-d]pyrimidine derivatives followed by piperazine coupling to yield the final product.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antimicrobial properties. For example, compounds related to this scaffold have shown activity against various Gram-positive and Gram-negative bacteria. A study reported the antimicrobial efficacy of synthesized derivatives against E. coli and S. aureus, with zones of inhibition indicating potent activity (Table 1) .

CompoundZone of Inhibition (mm)MIC (µg/mL)
10a1562.5
10b2031.25
Fluconazole257.81

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In vivo studies indicated that certain derivatives exhibit COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib. Notably, compounds derived from this class have shown IC50 values in the low nanomolar range, suggesting strong anti-inflammatory potential .

Antiparasitic and Antifungal Activities

Phenylpyrazolo[3,4-d]pyrimidine compounds have been recognized for their antiparasitic and antifungal activities as well. These activities are attributed to their ability to interfere with specific biochemical pathways in pathogens, making them potential candidates for further development in treating infections .

Case Studies

Several case studies have documented the biological efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Antimicrobial Efficacy : A series of pyrazolo[3,4-d]pyrimidine derivatives were tested against various bacterial strains, demonstrating a correlation between structural modifications and increased antimicrobial potency .
  • Evaluation of Anti-inflammatory Properties : A comparative analysis of several compounds against COX-2 revealed that some derivatives exhibited superior anti-inflammatory activity with minimal ulcerogenic effects, highlighting their therapeutic potential .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. In a study assessing various compounds, it was found that:

  • Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines.
  • Safety Profile : Compared to traditional anti-inflammatory drugs like Diclofenac, some derivatives showed lower ulcerogenic activity, making them safer alternatives for treating inflammation .

Anticancer Activity

The anticancer potential of 1-(2-chlorophenyl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has been explored in various studies:

  • Cell Lines Tested : Significant cytotoxicity was observed in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Antimicrobial Properties

Preliminary studies have suggested that pyrazolo[3,4-d]pyrimidine derivatives may possess antimicrobial properties:

  • Efficacy Against Bacteria : Some derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Other Pharmacological Activities

Additional studies have indicated that compounds within this class may also exhibit:

  • Antiplatelet Properties : Some derivatives have been identified as potential antiplatelet agents, which could be beneficial in preventing thrombotic events .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from aminopyrazole carbonitrile. Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds .

Comparison with Similar Compounds

Key Observations :

  • Metabolic Stability : Methyl or acetamide substituents (e.g., ) reduce oxidative metabolism, improving half-life .
  • Target Selectivity : Piperazine-linked acetamides () show MAPK pathway inhibition, while hydrazine derivatives () target TRAP1, indicating divergent mechanisms .

Analogues with Hydrazine and Schiff Base Modifications

Replacing piperazine with hydrazine or Schiff base groups alters biological activity:

Compound Name Structure Modification Activity Reference
2-(3,4,5-Trimethoxybenzylidene)-1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine Hydrazine-Schiff base hybrid Potent anti-cancer activity (IC50 < 5 µM against HeLa cells)
4-((2-(6-Methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazineylidene)methyl)phenol Phenolic Schiff base Antibacterial activity against Gram-positive bacteria (MIC 8 µg/mL)

Key Observations :

  • Anti-Cancer Potency : Hydrazine-Schiff base derivatives () exhibit superior cytotoxicity compared to piperazine-based compounds, likely due to enhanced hydrogen bonding with TRAP1 or Hsp90 .
  • Antibacterial Activity : Open-chain hydrazines () show broader-spectrum antibacterial effects, whereas piperazine derivatives are less explored in this context .

Analogues with Sulfur-Containing Moieties

Sulfur substitutions (e.g., thioacetamides, thiazolo rings) influence electronic properties:

Compound Name Sulfur Modification Activity Reference
N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide Thioacetamide linkage Potential kinase inhibition (unpublished data)
6-Substituted Phenyl-1-phenylpyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one Thiazolo ring fused to pyrimidine Antiproliferative activity via topoisomerase inhibition

Key Observations :

  • Diverse Targets : Thioacetamides () may target kinases, whereas the target compound’s piperazine group is more suited for GPCR or PDE interactions .

Q & A

Q. What analytical methods detect degradation products in long-term stability studies?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC-PDA monitoring. Identify degradation pathways (e.g., hydrolysis, oxidation) via LC-MS/MS. Quantify impurities using a validated limit of detection (LOD) ≤0.1% .

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